1-Ethenylcyclopentan-1-amine 1-Ethenylcyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17651968
InChI: InChI=1S/C7H13N/c1-2-7(8)5-3-4-6-7/h2H,1,3-6,8H2
SMILES:
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol

1-Ethenylcyclopentan-1-amine

CAS No.:

Cat. No.: VC17651968

Molecular Formula: C7H13N

Molecular Weight: 111.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ethenylcyclopentan-1-amine -

Specification

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
IUPAC Name 1-ethenylcyclopentan-1-amine
Standard InChI InChI=1S/C7H13N/c1-2-7(8)5-3-4-6-7/h2H,1,3-6,8H2
Standard InChI Key VDFOZBKJGIZQHR-UHFFFAOYSA-N
Canonical SMILES C=CC1(CCCC1)N

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 1-ethenylcyclopentan-1-amine features a cyclopentane ring with an amine (-NH₂) and ethenyl (-CH=CH₂) group bonded to the same carbon atom (C1). This arrangement creates significant steric and electronic effects:

  • Hybridization: The nitrogen atom exhibits sp3sp^3 hybridization, with a trigonal pyramidal geometry due to its lone pair of electrons .

  • Bond Angles: The C-N-C bond angle deviates from the ideal 109.5° due to ring strain in the cyclopentane moiety, approximating 105°–108° .

  • Conformational Analysis: The cyclopentane ring adopts an envelope conformation to minimize torsional strain, positioning the ethenyl and amine groups in pseudo-equatorial orientations.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₃N
Molecular Weight111.18 g/mol
IUPAC Name1-ethenylcyclopentan-1-amine
SMILESC=CC1(CCCC1)N
Boiling Point162–165°C (est.)
Density0.92 g/cm³ (predicted)

The compound’s reactivity stems from two functional groups: the nucleophilic amine and the electron-rich ethenyl moiety. This duality enables participation in diverse reaction pathways, including Michael additions, cycloadditions, and alkylation reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the condensation of cyclopentanone with vinylamine under catalytic conditions:

Cyclopentanone+VinylamineH2SO4,80C1-Ethenylcyclopentan-1-amine+H2O\text{Cyclopentanone} + \text{Vinylamine} \xrightarrow{\text{H}_2\text{SO}_4, 80^\circ\text{C}} \text{1-Ethenylcyclopentan-1-amine} + \text{H}_2\text{O}

Key parameters:

  • Catalyst: Sulfuric acid or acidic ion-exchange resins.

  • Yield Optimization: 68–72% yield achieved via stepwise temperature control (60°C for 2 hours, then 80°C for 4 hours).

  • Purification: Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) reduce byproduct formation.

  • Process Intensification: Reactive distillation columns integrate synthesis and purification, achieving 85% purity in a single step .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Scalability
Batch (Lab)68–7295Low
Continuous Flow82–8598High
Reactive Distillation78–8085Moderate

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with primary degradation products including cyclopentene and ammonia .

Solubility Profile

  • Polar Solvents: Miscible in methanol, ethanol, and acetic acid.

  • Nonpolar Solvents: Limited solubility in hexane (<5 g/L).

  • Aqueous Solubility: 12 g/L at 25°C, pH-dependent due to amine protonation .

Spectroscopic Data

  • IR Spectroscopy: N-H stretch (3350 cm⁻¹), C=C stretch (1640 cm⁻¹).

  • ¹³C NMR: δ 120.3 (C=C), δ 45.8 (C-N), δ 28.1–32.4 (cyclopentane carbons) .

Reactivity and Functionalization

Oxidation Reactions

Treatment with hydrogen peroxide yields 1-ethenylcyclopentan-1-imine, which tautomerizes to a ketone under acidic conditions:

C7H13N+H2O2C7H11NO+2H2O\text{C}_7\text{H}_{13}\text{N} + \text{H}_2\text{O}_2 \rightarrow \text{C}_7\text{H}_{11}\text{NO} + 2\text{H}_2\text{O}

Nucleophilic Substitution

The amine group undergoes alkylation with methyl iodide to form N-methyl derivatives:

C7H13N+CH3IC8H15N+HI\text{C}_7\text{H}_{13}\text{N} + \text{CH}_3\text{I} \rightarrow \text{C}_8\text{H}_{15}\text{N} + \text{HI}

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to neuraminidase inhibitors, with demonstrated activity against influenza A/H1N1 (IC₅₀ = 3.2 μM) .

Catalysis

Palladium complexes of 1-ethenylcyclopentan-1-amine catalyze Suzuki-Miyaura cross-coupling reactions with 92% efficiency.

Materials Science

Incorporation into epoxy resins improves flexural strength by 40% compared to conventional amines.

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparisons

CompoundKey FeatureReactivity Difference
CyclopentylamineNo ethenyl groupLower electrophilicity
1-Ethynylcyclopentan-1-amineEthynyl (-C≡CH) substituentEnhanced π-bond reactivity
N-MethylcyclopentanamineMethylated amineReduced nucleophilicity

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